An In-depth Technical Guide to 2-(Pyridin-2-yl)azepane: Current Knowledge and Future Directions
An In-depth Technical Guide to 2-(Pyridin-2-yl)azepane: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Pyridin-2-yl)azepane is a heterocyclic organic compound featuring a pyridine ring linked to an azepane moiety. This technical guide aims to provide a comprehensive overview of its chemical properties, synthesis, and potential biological activities based on available data. However, it is critical to note that detailed experimental data for this specific compound is sparse in publicly accessible scientific literature. Consequently, this document also draws upon the known characteristics of related pyridine and azepane derivatives to infer potential properties and guide future research. This guide highlights the need for further empirical studies to fully elucidate the chemical and pharmacological profile of 2-(Pyridin-2-yl)azepane.
Introduction
The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a significant scaffold in medicinal chemistry, appearing in a variety of FDA-approved drugs. Similarly, the pyridine ring is a ubiquitous feature in numerous biologically active compounds. The combination of these two moieties in 2-(Pyridin-2-yl)azepane suggests the potential for interesting pharmacological properties. This document consolidates the known information on 2-(Pyridin-2-yl)azepane and provides a framework for its further investigation.
Chemical Properties
Currently, detailed experimental data on the physicochemical properties of 2-(Pyridin-2-yl)azepane are not widely available. The following table summarizes the basic molecular identifiers and highlights the data that requires experimental determination.
| Property | Value | Source |
| IUPAC Name | 2-(Pyridin-2-yl)azepane | - |
| Synonyms | 1H-Azepine, hexahydro-2-(2-pyridinyl)- | Alfa Chemistry[1] |
| CAS Number | 383128-97-0 | Alfa Chemistry[1] |
| Molecular Formula | C₁₁H₁₆N₂ | Alfa Chemistry[1] |
| Molecular Weight | 176.26 g/mol | Alfa Chemistry[1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| Appearance | Data not available | - |
Synthesis
A specific, detailed experimental protocol for the synthesis of 2-(Pyridin-2-yl)azepane is not readily found in the surveyed literature. However, general synthetic strategies for analogous compounds can provide a logical starting point for its preparation.
Logical Synthesis Workflow:
A plausible synthetic route could involve the reaction of 2-lithiopyridine with an appropriate azepane precursor. The following diagram illustrates a conceptual workflow for such a synthesis.
Conceptual Synthesis Workflow
Experimental Protocol (Hypothetical):
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Step 1: Generation of 2-Lithiopyridine. 2-Bromopyridine would be dissolved in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran, and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium in hexanes would then be added dropwise to effect the lithium-halogen exchange, yielding 2-lithiopyridine.
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Step 2: Reaction with an Azepane Electrophile. A suitable electrophilic azepane derivative, for instance, an N-protected 2-azepanone, would be added to the solution of 2-lithiopyridine.
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Step 3: Reduction and Deprotection. The resulting intermediate would then be subjected to reduction and, if necessary, deprotection steps to yield the final product, 2-(pyridin-2-yl)azepane.
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Purification. The crude product would likely require purification by column chromatography on silica gel.
Characterization: The structure of the synthesized compound would need to be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Potential Biological Activity and Signaling Pathways
While no specific biological data for 2-(Pyridin-2-yl)azepane has been found, the known activities of related compounds can inform hypotheses about its potential pharmacological profile.
Inferred Potential Activities:
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CNS Activity: Many pyridine derivatives exhibit activity in the central nervous system. Depending on the specific conformational and electronic properties of 2-(pyridin-2-yl)azepane, it could potentially interact with various neurotransmitter receptors or transporters.
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Antimicrobial Activity: Pyridine derivatives are known to possess antimicrobial properties. It is plausible that 2-(pyridin-2-yl)azepane could be evaluated for its efficacy against various bacterial and fungal strains.
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Enzyme Inhibition: The structural motifs present in 2-(pyridin-2-yl)azepane could lend themselves to binding within the active sites of various enzymes. For instance, derivatives of pyridine have been investigated as SHP2 inhibitors.[2]
Hypothetical Signaling Pathway Interaction:
Given the prevalence of pyridine and azepane moieties in neurologically active compounds, a hypothetical interaction with a G-protein coupled receptor (GPCR) signaling pathway is a reasonable starting point for investigation.
Hypothetical GPCR Interaction
Future Research Directions
The lack of specific data on 2-(Pyridin-2-yl)azepane presents a clear opportunity for further research. Key areas for investigation include:
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Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with comprehensive spectroscopic and physicochemical characterization.
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Pharmacological Screening: A broad-based screening of the compound against a panel of biological targets, including CNS receptors, enzymes, and microbial strains, to identify potential therapeutic applications.
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In Vitro and In Vivo Studies: Should initial screening reveal promising activity, further in vitro and in vivo studies will be necessary to determine its mechanism of action, efficacy, and safety profile.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues to establish structure-activity relationships and optimize for potency and selectivity.
Conclusion
2-(Pyridin-2-yl)azepane represents an under-investigated molecule with potential for novel pharmacological applications, owing to the combination of the privileged azepane and pyridine scaffolds. This technical guide has summarized the currently available information and outlined a logical path forward for its comprehensive study. The scientific community is encouraged to undertake the necessary experimental work to unlock the full potential of this intriguing compound.

